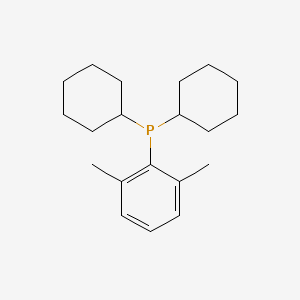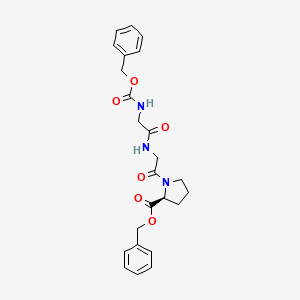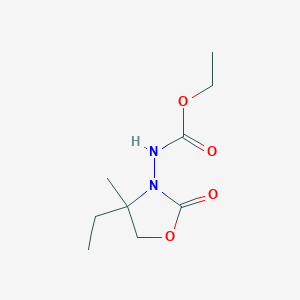
Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate is a chemical compound with the molecular formula C9H16N2O4 and a molecular weight of 216.23 g/mol . It belongs to the class of oxazolidinones, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate typically involves the reaction of ethyl carbamate with 4-ethyl-4-methyl-2-oxooxazolidine. The reaction conditions often include the use of a base such as triethylamine in a solvent like dichloromethane at ambient temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert it into different oxazolidinone analogs.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate can be compared with other oxazolidinone derivatives such as Linezolid and Sutezolid. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Similar compounds include:
- Linezolid
- Sutezolid
- Eperezolid
These compounds are known for their antimicrobial properties and are used in the treatment of various infections .
Propiedades
Número CAS |
638188-37-1 |
|---|---|
Fórmula molecular |
C9H16N2O4 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
ethyl N-(4-ethyl-4-methyl-2-oxo-1,3-oxazolidin-3-yl)carbamate |
InChI |
InChI=1S/C9H16N2O4/c1-4-9(3)6-15-8(13)11(9)10-7(12)14-5-2/h4-6H2,1-3H3,(H,10,12) |
Clave InChI |
HUEYHXSWQNIEQQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC(=O)N1NC(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


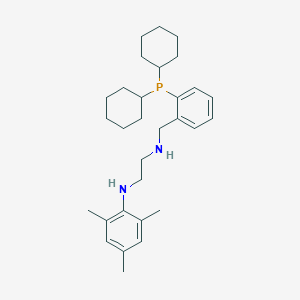
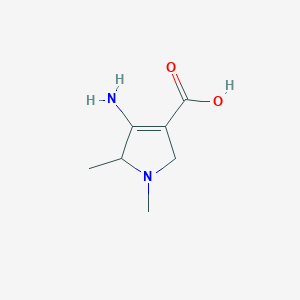
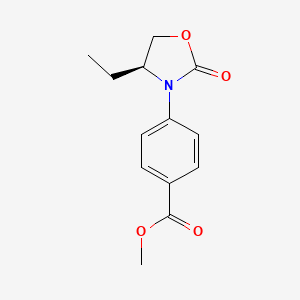
![2-Bromobenzo[d]oxazole-4-thiol](/img/structure/B12868818.png)
![3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12868820.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12868821.png)
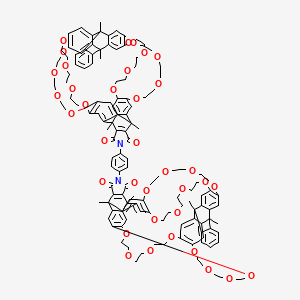

![4-(Difluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12868834.png)
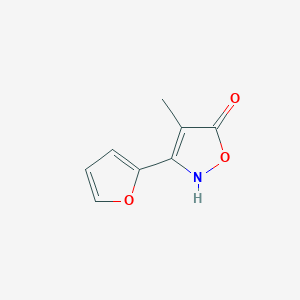
![6-Oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carbonyl chloride](/img/structure/B12868849.png)
![2-Bromobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868861.png)
